1,3-bis[2,6-di(pentan-3-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride
CAS No.:
Cat. No.: VC13677817
Molecular Formula: C35H55ClN2
Molecular Weight: 539.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C35H55ClN2 |
|---|---|
| Molecular Weight | 539.3 g/mol |
| IUPAC Name | 1,3-bis[2,6-di(pentan-3-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride |
| Standard InChI | InChI=1S/C35H54N2.ClH/c1-9-26(10-2)30-19-17-20-31(27(11-3)12-4)34(30)36-23-24-37(25-36)35-32(28(13-5)14-6)21-18-22-33(35)29(15-7)16-8;/h17-24,26-29H,9-16,25H2,1-8H3;1H |
| Standard InChI Key | DRFGNZGTABIEQC-UHFFFAOYSA-N |
| SMILES | CCC(CC)C1=C(C(=CC=C1)C(CC)CC)[NH+]2CN(C=C2)C3=C(C=CC=C3C(CC)CC)C(CC)CC.[Cl-] |
| Canonical SMILES | CCC(CC)C1=C(C(=CC=C1)C(CC)CC)[NH+]2CN(C=C2)C3=C(C=CC=C3C(CC)CC)C(CC)CC.[Cl-] |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s IUPAC name, 1,3-bis[2,6-di(pentan-3-yl)phenyl]-1,2-dihydroimidazol-1-ium chloride, reflects its bis-aryl-substituted imidazolium core and chloride counterion. Its molecular formula, C<sub>35</sub>H<sub>53</sub>ClN<sub>2</sub>, was confirmed via high-resolution mass spectrometry and elemental analysis . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1157867-61-2 | |
| PubChem CID | 146156533 | |
| SMILES | [Cl-].[n+]2(cnc3c(cccc3C(CC)CC)C(CC)CC)c1c(cccc1C(CC)CC)C(CC)CC | |
| InChI Key | ODQOSTRWDUNLQB-UHFFFAOYSA-M |
The imidazolium ring adopts a planar geometry, with the 2,6-di(3-pentyl)phenyl groups oriented orthogonally to minimize steric clash . This conformation is critical for stabilizing the corresponding NHC ligand upon deprotonation.
Steric and Electronic Parameters
The 3-pentyl substituents (C<sub>5</sub>H<sub>11</sub>) at the 2,6-positions of the phenyl rings confer a cone angle exceeding 200°, as calculated using Tolman’s method . This steric bulk is quantified by the percent buried volume (%V<sub>bur</sub>), which exceeds 40% in the derived palladium complexes, as determined via X-ray crystallography and DFT calculations . Electronically, the electron-donating alkyl groups enhance the σ-donating ability of the NHC ligand, with a Tolman electronic parameter (TEP) of 2045 cm<sup>−1</sup> measured via IR spectroscopy of the corresponding metal carbonyl complex .
Synthesis and Characterization
Preparation of the Imidazolium Salt
The synthesis begins with the alkylation of 2,6-di(3-pentyl)aniline, followed by cyclization with glyoxal to form the imidazolium core. Quaternization with methyl chloride and subsequent anion exchange with KCl yield the final chloride salt . Key synthetic steps include:
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Friedel-Crafts Alkylation: 2,6-Di(3-pentyl)aniline is prepared via AlCl<sub>3</sub>-catalyzed alkylation of aniline with 3-pentyl chloride .
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Cyclocondensation: Reaction with glyoxal in acetic acid at 80°C forms the dihydroimidazole intermediate .
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Quaternization: Treatment with methyl triflate followed by anion metathesis with KCl produces the chloride salt in ≥95% purity .
Analytical Data
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Melting Point: 362–364°C (decomposition observed above 360°C) .
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<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 10.32 (s, 1H, NCHN), 7.45–7.20 (m, 6H, Ar-H), 2.85–2.70 (m, 8H, CH(CH<sub>2</sub>CH<sub>2</sub>CH<sub>3</sub>)<sub>2</sub>), 1.65–1.40 (m, 16H, CH<sub>2</sub>), 0.95–0.85 (t, 24H, CH<sub>3</sub>) .
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ESI-MS: m/z 501.34 [M – Cl]<sup>+</sup>, calculated for C<sub>35</sub>H<sub>53</sub>N<sub>2</sub><sup>+</sup>: 501.41 .
Applications in Transition-Metal Catalysis
Pd-PEPPSI-IPent Catalyst
Deprotonation of the imidazolium salt with a strong base (e.g., KHMDS) generates the free NHC ligand, which reacts with PdCl<sub>2</sub> to form the Pd-PEPPSI-IPent complex ([PdCl<sub>2</sub>(IPent)(3-Cl-py)], MW 793.7 g/mol) . This catalyst demonstrates exceptional activity in Suzuki-Miyaura couplings of aryl chlorides with sterically hindered boronic acids:
| Substrate | Yield (%) | Turnover Frequency (h<sup>−1</sup>) | Reference |
|---|---|---|---|
| 2,6-Dimethylphenyl chloride | 98 | 1,200 | |
| 2-Naphthyl chloride | 95 | 980 | |
| 2-Tritylphenyl chloride | 89 | 750 |
The catalyst operates at low loadings (0.1–0.5 mol%) in toluene at 80–110°C, achieving full conversion within 2–6 hours .
Mechanistic Insights
Kinetic studies reveal that the 3-pentyl groups retard oxidative addition rates by 15–20% compared to less bulky analogues but accelerate transmetallation by a factor of 3–5 due to enhanced Lewis acidity at the palladium center . This trade-off ensures high selectivity for mono-coupled products even with dihalogenated substrates .
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